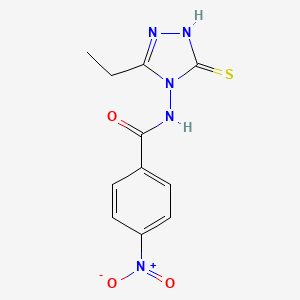
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide
Description
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of triazole derivatives
Properties
Molecular Formula |
C11H11N5O3S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
N-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H11N5O3S/c1-2-9-12-13-11(20)15(9)14-10(17)7-3-5-8(6-4-7)16(18)19/h3-6H,2H2,1H3,(H,13,20)(H,14,17) |
InChI Key |
XHLXMQVRAPVCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide typically involves the cyclization of thiocarbohydrazide with acetic acid to form 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . This intermediate is then condensed with an appropriate benzoyl chloride derivative under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it has been shown to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)iminoindolin-2-one
Uniqueness
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzamide moiety, in particular, is responsible for its potent antimicrobial and anticancer properties, setting it apart from other triazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


